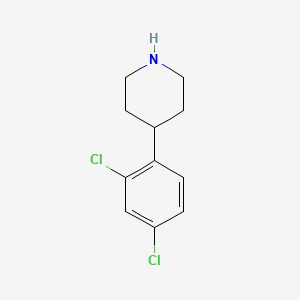

4-(2,4-Dichlorophenyl)piperidine

Description

Significance of the Piperidine (B6355638) Scaffold in Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in drug design. encyclopedia.pubmdpi.comtaylorandfrancis.com Its prevalence is attributed to several key factors that make it an ideal component for bioactive molecules. Piperidine derivatives are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. encyclopedia.pubmdpi.comijnrd.org

The significance of the piperidine scaffold lies in its ability to:

Modulate Physicochemical Properties: The presence of the basic nitrogen atom allows for salt formation, which can improve solubility and bioavailability. The three-dimensional, chair-like conformation of the piperidine ring also provides a level of structural rigidity that can be advantageous for specific receptor binding. thieme-connect.com

Enhance Biological Activity and Selectivity: The piperidine ring can serve as a key pharmacophore, directly interacting with biological targets. Its substitution pattern allows for fine-tuning of a molecule's shape and electronic properties, leading to enhanced activity and selectivity for a particular receptor or enzyme. thieme-connect.com

Improve Pharmacokinetic Profiles: The incorporation of a piperidine moiety can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It can enhance membrane permeability and metabolic stability, contributing to a more favorable pharmacokinetic profile. researchgate.net

Serve as a Versatile Synthetic Intermediate: The piperidine ring is amenable to a wide range of chemical modifications, making it a valuable building block for the synthesis of complex molecules and chemical libraries for drug screening. ijnrd.orgresearchgate.net

The widespread application of the piperidine scaffold is evident in numerous approved drugs and natural alkaloids with significant biological activity, such as morphine and atropine. encyclopedia.pub

Prevalence and Relevance of Dichlorophenyl Moieties in Bioactive Compounds

The dichlorophenyl group, particularly the 2,4-dichloro substitution pattern, is another structural feature frequently encountered in bioactive compounds. The inclusion of chlorine atoms on a phenyl ring can profoundly influence a molecule's properties.

Key aspects of the dichlorophenyl moiety's relevance include:

Lipophilicity and Membrane Permeability: The chlorine atoms increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

Metabolic Stability: The presence of chlorine atoms can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug.

Receptor Interactions: The electron-withdrawing nature and steric bulk of the chlorine atoms can lead to specific interactions with biological targets, such as van der Waals forces and halogen bonding, which can contribute to binding affinity and selectivity.

A notable example of a drug containing a dichlorophenyl moiety is Ketoconazole, an antifungal agent where the 2,4-dichlorophenyl group is a key part of its structure. wikipedia.org This group is also found in various other compounds under investigation for a range of therapeutic applications, including inhibitors of transthyretin amyloid fibril formation and dopamine (B1211576) D3 receptor ligands. medchemexpress.comumn.edu

Current Research Trends and Gaps Pertaining to 4-(2,4-Dichlorophenyl)piperidine

Current research involving this compound primarily focuses on its use as a synthetic intermediate for the creation of novel compounds with potential therapeutic applications. The synthesis of piperidines, including 4-substituted derivatives, is a well-established area of organic chemistry, with various methods available for their preparation. dtic.milyoutube.com

Recent studies have explored the incorporation of the this compound scaffold into larger molecules targeting a variety of biological systems. For instance, research into novel antifungal agents has led to the synthesis of thymol (B1683141) derivatives containing a piperidine moiety, demonstrating the continued interest in this structural class for developing new therapeutic agents. nih.gov

However, a noticeable gap exists in the literature regarding the comprehensive biological profiling of this compound itself. While its utility as a building block is recognized, detailed studies on its intrinsic pharmacological or toxicological properties are not extensively published. Future research could explore the potential biological activities of this compound and its simpler derivatives, which may unveil new therapeutic avenues or provide a deeper understanding of the structure-activity relationships within this chemical series. Furthermore, while the synthesis of 4-substituted piperidones as precursors is common, the exploration of diverse substitutions on the piperidine ring of this compound remains an area ripe for investigation. googleapis.com

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-dichlorophenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2N/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZMXNYGPDDEAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2,4 Dichlorophenyl Piperidine and Analogues

Strategies for Piperidine (B6355638) Ring Construction

The formation of the piperidine heterocycle is a critical step in the synthesis of 4-(2,4-dichlorophenyl)piperidine. Several powerful reactions are utilized to construct this six-membered nitrogen-containing ring.

Cyclization Reactions

Cyclization reactions represent a fundamental approach to piperidine synthesis, involving the formation of the heterocyclic ring from an acyclic precursor. Key among these are N-heterocyclization and Mannich condensation reactions.

N-Heterocyclization: This strategy involves the intramolecular cyclization of a linear substrate containing both an amine and a suitable electrophilic or leaving group, leading to the formation of the piperidine ring. For instance, the reduction of pyridinium (B92312) salts can yield fully saturated piperidines. dtic.mil Another approach involves the cyclization of δ-amino carbonyl compounds. rsc.org

Mannich Condensation: The Mannich reaction is a three-component condensation involving a non-enolizable aldehyde (like formaldehyde), a primary or secondary amine, and an enolizable carbonyl compound. organic-chemistry.org This reaction is instrumental in constructing the piperidine skeleton, often by reacting a ketone, an aldehyde, and an amine such as ammonium (B1175870) acetate. nih.gov For example, new series of 2,6-diaryl-3-methyl-4-piperidones have been synthesized through the Mannich condensation of ethyl-methyl ketone, various substituted aromatic aldehydes, and ammonium acetate. nih.gov The resulting piperidin-4-ones are versatile intermediates that can be further modified. nih.gov The nitro-Mannich (aza-Henry) reaction, which involves the reaction of a nitroalkane with an imine, is another powerful tool for synthesizing piperidine-based drugs. researchgate.net

| Reaction Type | Key Reactants | Product Type | Reference |

| Mannich Condensation | Ethyl-methyl ketone, Aromatic aldehyde, Ammonium acetate | 2,6-Diaryl-3-methyl-4-piperidone | nih.gov |

| Nitro-Mannich Reaction | Nitroalkane, Imine | β-Nitroamine (precursor to piperidines) | researchgate.net |

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of 4-arylpiperidines. researchgate.net These methods allow for the direct formation of the carbon-carbon bond between the piperidine ring and the aryl group.

The Negishi cross-coupling reaction , for instance, utilizes a nickel or palladium catalyst to couple an organozinc compound with a halide or triflate. researchgate.net A general procedure for the synthesis of 4-arylpiperidines involves the coupling of 4-(N-BOC-piperidyl)zinc iodide with various aryl halides and triflates, requiring co-catalysis with both a palladium complex, such as Cl2Pd(dppf), and a copper(I) species. nih.gov Similarly, the direct α-arylation of a protected 4-hydroxy piperidine can be achieved through a one-pot Negishi cross-coupling sequence. nih.gov

The Suzuki-Miyaura cross-coupling is another widely used palladium-catalyzed reaction that couples an arylboronic acid with an aryl halide or triflate. acs.org This method is highly valued for its predictability, functional group tolerance, and the low toxicity of the boron-derived reagents. acs.org For example, 1-benzyl-3,4-unsaturated-4-piperidinyl benzyldimethylsilane (B167491) readily undergoes palladium-catalyzed cross-coupling with a variety of aryl iodides and bromides to produce 4-arylpiperidines. acs.org

| Cross-Coupling Reaction | Key Reactants | Catalyst System | Product | Reference |

| Negishi Coupling | 4-(N-BOC-piperidyl)zinc iodide, Aryl halide/triflate | Cl2Pd(dppf), Copper(I) species | 4-Arylpiperidine | nih.gov |

| Suzuki-Miyaura Coupling | 1-Benzyl-3,4-unsaturated-4-piperidinyl benzyldimethylsilane, Aryl iodide/bromide | Palladium catalyst | 3,4-Unsaturated 4-arylpiperidine | acs.org |

Radical Cyclization Techniques

Radical cyclization offers a unique approach to the construction of the piperidine ring. researchgate.net These reactions involve the generation of a radical species that subsequently undergoes an intramolecular cyclization. A notable example is the 6-exo-trig radical cyclization, which has been successfully employed in the synthesis of substituted 4-arylpiperidin-2-ones. researchgate.net The process often involves the generation of a radical which then cyclizes onto a double bond to form the six-membered ring. researchgate.net

Introduction of the 2,4-Dichlorophenyl Moiety

A crucial step in the synthesis of the target compound is the introduction of the 2,4-dichlorophenyl group at the 4-position of the piperidine ring. This can be accomplished through several methods, primarily involving organometallic reagents or cross-coupling reactions.

One common strategy is the Grignard reaction . This involves the reaction of a Grignard reagent, such as 2,4-dichlorophenylmagnesium bromide, with a suitable piperidine-based electrophile, typically a 4-piperidone (B1582916) derivative. purdue.edulibretexts.org The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the piperidone, leading to the formation of a tertiary alcohol after an acidic workup. Subsequent dehydration and reduction steps can then yield the desired this compound.

Another powerful method is the palladium-catalyzed cross-coupling reaction . As mentioned previously, reactions like the Suzuki or Negishi coupling can be used to directly couple a 2,4-dichlorophenyl-containing fragment (e.g., 1-bromo-2,4-dichlorobenzene (B72097) or a corresponding boronic acid) with a suitable piperidine derivative. nih.govacs.org

Reductive amination of a 4-piperidone with an appropriately substituted aniline (B41778) can also be employed. For instance, a reductive amination reaction between N-Boc-piperidin-4-one and 3,4-dichloroaniline (B118046) has been successfully used to synthesize a related analogue. researchgate.net This suggests a similar approach could be viable for introducing the 2,4-dichlorophenyl group.

Methods for Derivatization and Functionalization of the Piperidine Core

Once the this compound core is synthesized, it can be further modified to generate a library of analogues. The most common point of derivatization is the piperidine nitrogen.

N-Substitution Pathways

The secondary amine of the piperidine ring provides a reactive handle for a variety of substitution reactions, allowing for the introduction of diverse functional groups.

N-Alkylation: This is a common method for introducing alkyl groups onto the piperidine nitrogen. The reaction typically involves treating the this compound with an alkyl halide (e.g., bromide or iodide) in the presence of a base. researchgate.netgoogle.com Common bases used include potassium carbonate (K2CO3) or N,N-diisopropylethylamine (DIPEA). researchgate.net The choice of solvent can influence the reaction, with polar aprotic solvents like DMF or aprotic solvents like DCM being frequently employed. researchgate.net

N-Arylation: The introduction of an aryl group at the piperidine nitrogen can be achieved through methods like the Chan-Lam coupling or the Ullmann reaction. organic-chemistry.org The Chan-Lam coupling, for example, involves the copper-catalyzed reaction of an amine with an arylboronic acid. organic-chemistry.org Solvent-free N-arylation of amines with arylboronic acids under ball milling conditions has also been reported as an eco-friendly alternative. rsc.org

| Substitution Reaction | Reagents | Conditions | Product | Reference |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, DIPEA) | Solvent (e.g., DMF, DCM), Room temperature or heating | N-Alkyl-4-(2,4-dichlorophenyl)piperidine | researchgate.netgoogle.com |

| N-Arylation (Chan-Lam) | Arylboronic acid, Copper catalyst | Base, Solvent | N-Aryl-4-(2,4-dichlorophenyl)piperidine | organic-chemistry.org |

C-Substitution and Side Chain Modifications

The modification of the piperidine ring in 4-arylpiperidines, including this compound, is a critical step for developing analogues with tailored properties. These modifications can be broadly categorized into substitutions on the piperidine ring carbons (C-substitution) and alterations to the side chain, most commonly at the nitrogen atom (N-substitution).

N-Substitution Reactions

The most prevalent side chain modification for this compound and its analogues is N-alkylation or N-acylation. The secondary amine of the piperidine ring serves as a versatile nucleophile for introducing a wide array of functional groups.

Standard N-alkylation can be achieved by reacting the piperidine with an alkyl halide (such as alkyl bromide or iodide) in the presence of a base. researchgate.net Common conditions involve using potassium carbonate (K₂CO₃) in a solvent like ethanol (B145695) or dimethylformamide (DMF). researchgate.netchemicalforums.com For instance, a general procedure involves stirring the piperidine and alkylating agent with K₂CO₃ in ethanol, often enhanced by microwave irradiation to reduce reaction times. chemicalforums.com Alternatively, stronger bases like sodium hydride (NaH) in an anhydrous solvent such as DMF can be employed, particularly for less reactive alkylating agents. researchgate.net The choice of solvent and base can be critical; for example, when substituting with reactive electrophiles like p-methoxybenzyl chloride, using a non-protic solvent like dichloromethane (B109758) (DCM) with an organic base such as N,N-diisopropylethylamine (DIEA) can prevent side reactions with the solvent. chemicalforums.com

Reductive amination represents another powerful method for N-alkylation. This two-step, one-pot process involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB). sciencemadness.org This method is highly effective and avoids the over-alkylation that can sometimes occur with alkyl halides. researchgate.net

A recent study demonstrated the synthesis of novel thiosemicarbazones starting from a piperidine precursor. The synthesis was initiated by the N-alkylation of piperidine with 4-fluorobenzaldehyde, using anhydrous K₂CO₃ in DMF at 90 °C. nih.gov The resulting 4-piperidinyl-benzaldehyde was then reacted with various thiosemicarbazides to generate a library of compounds with complex side chains. nih.gov

The table below summarizes common conditions for N-alkylation of piperidine derivatives.

| Alkylating Agent | Base/Reagent | Solvent | Conditions | Reference(s) |

| Alkyl Bromide/Iodide | K₂CO₃ | DMF | Room Temperature | researchgate.net |

| Alkyl Bromide/Iodide | NaH | DMF | 0 °C to Room Temp | researchgate.net |

| Benzyl Chlorides | K₂CO₃ | Ethanol | Microwave, 80 °C | chemicalforums.com |

| 4-Methoxybenzyl Chloride | DIEA | DCM | Room Temperature | chemicalforums.com |

| Aldehyde/Ketone | NaBH(OAc)₃ | 1,2-Dichloroethane | Room Temperature | sciencemadness.org |

| 4-Fluorobenzaldehyde | K₂CO₃ | DMF | 90 °C | nih.gov |

C-Substitution on the Piperidine Ring

Direct functionalization of the carbon atoms of the piperidine ring (C-H functionalization) is more challenging but offers a powerful route to novel analogues. Modern synthetic methods, often employing transition metal catalysis, have been developed to achieve site-selective C-substitutions.

Rhodium-catalyzed C-H insertion reactions have been used for the precise functionalization of the piperidine ring at the C2, C3, or C4 positions. nih.gov The selectivity of the reaction site is controlled by the choice of both the rhodium catalyst and the protecting group on the piperidine nitrogen. nih.gov For example:

C2-Functionalization: Using an N-Boc-piperidine with a catalyst like Rh₂(R-TCPTAD)₄, or an N-brosyl-piperidine with Rh₂(R-TPPTTL)₄, directs the insertion of a carbene to the C2 position. nih.gov

C4-Functionalization: Changing the protecting group to N-α-oxoarylacetyl and using the catalyst Rh₂(S-2-Cl-5-BrTPCP)₄ directs the functionalization to the C4 position. nih.gov

C3-Functionalization: This position can be functionalized indirectly through the cyclopropanation of an N-Boc-tetrahydropyridine followed by a regio- and stereoselective reductive ring-opening of the resulting cyclopropane. nih.gov

While these methods have been established for various piperidine substrates, their direct application to this compound specifically is not widely documented. However, they represent a state-of-the-art strategy for generating positional analogues.

Another approach involves the synthesis of substituted piperidones which can then be reduced. For example, 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one was synthesized via a one-pot, three-component reaction, demonstrating that multiple substitutions, including the desired 2,4-dichlorophenyl group, can be incorporated around the piperidine core. acs.org Reduction of such piperidin-4-ones can provide access to the corresponding substituted piperidines. dtic.mil

The table below outlines strategies for C-H functionalization of the piperidine ring.

| Position | Strategy | Reagents/Catalyst | Substrate | Reference(s) |

| C2 | Rh-catalyzed C-H Insertion | Rh₂(R-TPPTTL)₄ | N-Bs-piperidine | nih.gov |

| C3 | Reductive Ring-Opening | N/A | Cyclopropane from N-Boc-tetrahydropyridine | nih.gov |

| C4 | Rh-catalyzed C-H Insertion | Rh₂(S-2-Cl-5-BrTPCP)₄ | N-α-oxoarylacetyl-piperidine | nih.gov |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental in determining the molecular structure of 4-(2,4-dichlorophenyl)piperidine by analyzing the interaction of the compound with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

In ¹H-NMR spectroscopy, the protons on the piperidine (B6355638) ring would exhibit characteristic signals. The proton at the C4 position, being adjacent to the dichlorophenyl group, would likely appear as a multiplet in the range of 2.6-3.2 ppm. The protons on the carbons adjacent to the nitrogen (C2 and C6) would be expected to resonate at approximately 2.7-3.2 ppm, while the protons at C3 and C5 would likely appear further upfield, around 1.6-1.9 ppm. The aromatic protons on the 2,4-dichlorophenyl ring would produce a complex multiplet pattern in the downfield region of the spectrum, typically between 7.0 and 7.5 ppm.

In ¹³C-NMR spectroscopy, the carbon atoms of the piperidine ring would show distinct signals. The C4 carbon, directly attached to the aromatic ring, would be significantly deshielded. The carbons adjacent to the nitrogen (C2 and C6) would also have characteristic chemical shifts, as would the C3 and C5 carbons. The carbon atoms of the 2,4-dichlorophenyl ring would appear in the aromatic region of the spectrum, with their precise shifts influenced by the positions of the chlorine atoms.

It is important to note that NMR studies on conformationally constrained analogues of related piperidine derivatives have been used to determine rotational energy barriers, suggesting the potential for atropisomers to exist. nih.gov

Infrared (IR) and Mass Spectrometry (MS) Techniques

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aliphatic and aromatic portions of the molecule, typically in the range of 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively. The N-H stretching vibration of the secondary amine in the piperidine ring would appear as a moderate to weak band around 3300-3500 cm⁻¹. C-N stretching vibrations would be observed in the 1000-1200 cm⁻¹ region. The presence of the dichlorophenyl group would be indicated by C-Cl stretching bands, which typically appear in the fingerprint region below 800 cm⁻¹.

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For this compound hydrochloride, the predicted monoisotopic mass is 229.04251 Da. uni.lu The mass spectrum would show a molecular ion peak corresponding to this mass. The fragmentation pattern would likely involve the loss of the piperidine ring or the dichlorophenyl group, providing further structural confirmation. Predicted collision cross-section (CCS) values can be calculated for different adducts, such as [M+H]⁺ and [M+Na]⁺, which aid in the identification of the compound. uni.luuni.lu

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not detailed in the provided search results, studies on closely related compounds provide valuable insights into its likely solid-state conformation.

For instance, the crystal structure of (2,4-Dichlorophenyl)(3-hydroxypiperidin-1-yl)methanone reveals that the piperidine ring adopts a chair conformation. iucr.orgiucr.org This is a common and energetically favorable conformation for six-membered rings like piperidine. In this related structure, the dihedral angle between the mean plane of the piperidine ring and the benzene (B151609) ring is 58.5 (3)°. iucr.orgiucr.org It is probable that this compound would also exhibit a chair conformation for the piperidine ring in the solid state.

In the crystal lattice of similar structures, molecules are often linked by intermolecular interactions such as hydrogen bonds. For example, in (2,4-Dichlorophenyl)(3-hydroxypiperidin-1-yl)methanone, molecules are linked by O—H⋯O and C—H⋯O hydrogen bonds, forming chains and undulating sheets. iucr.orgiucr.org Similar intermolecular forces would likely play a role in the crystal packing of this compound.

Furthermore, studies on other substituted piperidines, such as 4-(2,3-Dichlorophenyl)piperazin-1-ium picrate, also show the piperazine (B1678402) ring (a related heterocyclic amine) adopting a chair conformation. nih.gov

Computational Approaches to Conformational Dynamics

Computational chemistry provides a powerful means to investigate the conformational landscape and dynamic behavior of molecules like this compound. Methods such as Density Functional Theory (DFT) are employed to calculate the energies of different conformations and to model their interconversion.

For the parent piperidine molecule, computational studies have shown that it prefers a chair conformation. wikipedia.org There are two distinct chair conformations: one with the N-H bond in an axial position and the other in an equatorial position. The equatorial conformation is generally found to be more stable. wikipedia.org For this compound, the large dichlorophenyl substituent at the C4 position would strongly favor an equatorial position to minimize steric hindrance.

Computational analyses, often combined with experimental data from techniques like NMR, can be used to study the rotational barriers of the bond connecting the piperidine and dichlorophenyl rings. nih.gov These studies help to understand the flexibility of the molecule and the relative orientations of the two ring systems.

Molecular dynamics simulations can further elucidate the dynamic behavior of the molecule, revealing the accessible conformations and the transitions between them. These computational approaches are crucial for understanding how the molecule might interact with biological targets. nih.gov Hirshfeld surface analysis, a computational tool, can be used to quantify intermolecular interactions within the crystal structure. iucr.org

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), AM1 Molecular Orbital Method)

Quantum chemical calculations are employed to understand the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) and semi-empirical methods such as Austin Model 1 (AM1) are instrumental in this regard. nih.govdntb.gov.ua

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For piperidine (B6355638) derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G, 6-311++G(d,p)), are commonly used to determine optimized structural parameters like bond lengths, bond angles, and dihedral angles. mdpi.comsci-hub.senih.govnih.gov

In the case of 4-(2,4-Dichlorophenyl)piperidine, the piperidine ring is expected to adopt a chair conformation, which is the most stable conformation for such six-membered rings. sci-hub.se The dichlorophenyl substituent would occupy an equatorial position to minimize steric hindrance. DFT calculations for similar structures, such as 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one, have confirmed that the piperidine-4-one ring adopts a normal chair conformation with equatorial orientations of the substituents. sci-hub.seresearchgate.net

Electronic structure analysis focuses on the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. mdpi.comsci-hub.se A smaller HOMO-LUMO gap suggests higher reactivity. For a related compound, 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, the HOMO and LUMO energies were calculated to be -5.947 eV and -2.389 eV, respectively, indicating a significant potential for charge transfer. mdpi.com

Table 1: Representative Optimized Geometrical Parameters for a Substituted Piperidine Ring (Analog)

| Parameter | Bond Length (Å) / Angle (°) |

| C-N | 1.46 |

| C-C (piperidine) | 1.53 - 1.54 |

| C-C (phenyl) | 1.39 - 1.40 |

| C-Cl | 1.74 - 1.75 |

| C-N-C Angle | ~111° |

| C-C-C Angle (piperidine) | ~110° - 112° |

| Note: These are typical values for substituted piperidine rings based on DFT calculations and may vary slightly for this compound. Data adapted from studies on similar compounds. sci-hub.seresearchgate.net |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical reactivity of a molecule. These parameters provide a quantitative measure of a molecule's stability and its propensity to participate in chemical reactions. mdpi.comnih.gov

Key reactivity parameters include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).

For a related dichlorophenyl compound, these parameters were calculated to understand its reactivity profile, showing a high electrophilicity index which suggests a greater capacity to accept electrons. mdpi.com

Table 2: Calculated Global Reactivity Parameters for a Dichlorophenyl-containing Compound (Analog)

| Parameter | Value (eV) |

| EHOMO | -5.947 |

| ELUMO | -2.389 |

| Ionization Potential (I) | 5.947 |

| Electron Affinity (A) | 2.389 |

| Energy Gap (ΔE) | 3.558 |

| Electronegativity (χ) | 4.168 |

| Chemical Hardness (η) | 1.779 |

| Electrophilicity Index (ω) | 4.881 |

| Data derived from a study on 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile and serves as an illustrative example. mdpi.com |

Molecular Dynamics Simulations in Conformational Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational dynamics and flexibility of a molecule in its environment, such as in a solvent or bound to a protein.

For compounds like this compound, MD simulations can be used to:

Explore the conformational landscape of the piperidine ring and the orientation of the dichlorophenyl substituent.

Investigate the stability of different conformers and the energy barriers between them.

Simulate the behavior of the molecule in a biological environment, such as a lipid bilayer or in the active site of a protein. nih.gov

Assess the stability of ligand-protein complexes identified through molecular docking. nih.gov

Studies on similar N-benzyl-piperidine derivatives have used MD simulations to confirm the stability of the ligand-protein complexes with cholinesterases, showing that the ligand remains in the binding site throughout the simulation. nih.gov The root-mean-square deviation (RMSD) of the protein and ligand atoms are often monitored to assess the stability of the system. nih.gov

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a biological target, typically a protein, to design and optimize ligands that can bind to it with high affinity and selectivity. nih.gov

Molecular docking is a key SBDD technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net This method involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then scoring them based on their binding energy.

For this compound and its analogs, molecular docking can be used to:

Identify potential biological targets by screening against a library of protein structures.

Predict the binding mode and affinity of the compound within a known target's active site. nih.gov

Analyze the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. nih.govnih.gov

For example, docking studies on piperidine-based compounds have revealed key interactions with amino acid residues in the active sites of enzymes like cholinesterases and various kinases. nih.govnih.gov The analysis of these interactions is crucial for understanding the mechanism of action and for guiding the rational design of more potent and selective inhibitors. nih.gov

Table 3: Representative Ligand-Protein Interactions for a Piperidine Derivative

| Interaction Type | Interacting Residues (Example Target: Kinase) |

| Hydrogen Bonds | Asp163, Gln103 |

| Pi-Alkyl Interactions | Tyr24, Val370, Ile133 |

| Hydrophobic Interactions | Phe134, Trp224 |

| Note: These are examples of interactions observed for piperidine-containing molecules in docking studies and are illustrative of the types of interactions that could be formed by this compound. nih.gov |

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. nih.gov This approach can be either ligand-based or structure-based.

Structure-based virtual screening, which relies on molecular docking, can be employed to screen databases of compounds for their potential to bind to a specific target. For a scaffold like this compound, virtual screening can be used to:

Identify analogs with improved binding affinity or selectivity.

Discover novel chemical entities with similar binding properties but different core structures (scaffold hopping).

Pharmacophore-based screening, a type of ligand-based virtual screening, can also be utilized. A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. By creating a pharmacophore model based on the known interactions of a compound like this compound, large databases can be rapidly screened to find molecules that match the pharmacophore. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for their biological function. researchgate.netdrugdesign.org

Two-dimensional QSAR (2D-QSAR) models correlate the biological activity of compounds with their 2D structural descriptors, which are numerical values representing different aspects of a molecule's topology and physicochemical properties. researchgate.net The development of a robust 2D-QSAR model involves calculating a wide range of descriptors and then selecting the most relevant ones using statistical methods like multiple linear regression (MLR) or machine learning algorithms. researchgate.netnih.govtandfonline.com

For piperidine derivatives, 2D-QSAR studies have been employed to predict their toxicity and other biological activities. researchgate.netnih.gov These models typically use topological descriptors calculated from the 2D structure of the molecules. nih.gov The statistical quality of a QSAR model is assessed by parameters such as the squared correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the predictive r² for an external test set. slideshare.net For instance, a study on piperidine derivatives reported models with r² values greater than 0.85 and q² values around 0.80, indicating good predictive ability. researchgate.netijprajournal.com

Key descriptors in these models often relate to the molecule's size, shape, and electronic properties. While a specific 2D-QSAR model for this compound is not detailed in the available literature, studies on analogous series highlight the importance of various descriptor classes.

Table 1: Representative 2D Descriptors in QSAR Studies of Piperidine Analogs

| Descriptor Class | Example Descriptors | Potential Influence on Activity |

| Topological | Molecular Connectivity Indices, Kappa Shape Indices | Relates to molecular size, branching, and cyclicity. |

| Electronic | Sum of absolute charges, Dipole moment | Influences interactions with polar receptor sites. |

| Physicochemical | LogP (Octanol/Water Partition Coefficient) | Affects membrane permeability and hydrophobic interactions. slideshare.net |

| Constitutional | Molecular Weight, Number of specific atom types | Basic parameters that contribute to the overall size and composition. |

The development of a predictive 2D-QSAR model for a series including this compound would involve calculating these types of descriptors and correlating them with a measured biological activity to guide the design of new, potentially more potent analogs. oup.com

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of structure-activity relationships by considering the 3D properties of molecules. drugdesign.org Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that correlates the biological activity of a set of aligned molecules with their steric and electrostatic fields. drugdesign.orgslideshare.net

In a CoMFA study, molecules are placed in a 3D grid, and the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated at each grid point with a probe atom. drugdesign.org The resulting fields are then analyzed using partial least squares (PLS) to generate a model that can be visualized as 3D contour maps. slideshare.net These maps highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity.

Steric Contour Maps : Green contours indicate regions where bulky substituents are favored, while yellow contours show areas where steric bulk is detrimental to activity. researchgate.netnih.govresearchgate.net

Electrostatic Contour Maps : Blue contours represent regions where electropositive groups increase activity, whereas red contours indicate areas where electronegative groups are preferred. researchgate.netresearchgate.net

While specific CoMFA studies on this compound are not available, research on structurally related scaffolds like N-benzylpiperidines has demonstrated the utility of this approach. chemrxiv.org Such studies have shown a strong correlation between the inhibitory activity of these compounds and the steric and electronic factors that modulate their biochemical activity. chemrxiv.org For a series of dopamine (B1211576) D2 receptor antagonists, CoMFA analysis revealed that the electrostatic field contributed 62.9% and the steric field 27.1% to the model, which had a high predictive capability (q² = 0.63, r² = 0.95).

Table 2: Typical Statistical Parameters for a CoMFA Model

| Parameter | Description | Typical Value for a Good Model |

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model. | > 0.5 |

| r² (Non-cross-validated r²) | A measure of the model's ability to fit the training set data. | > 0.6 |

| Optimal Number of Components | The number of latent variables used in the PLS analysis that gives the highest q². | Varies |

| Standard Error of Prediction (SEP) | A measure of the accuracy of the predictions. | As low as possible |

| F-statistic | A measure of the statistical significance of the model. | High value |

A CoMFA study on this compound analogs would provide invaluable 3D insights, guiding the placement of substituents on the phenyl ring and the piperidine core to optimize interactions with a biological target.

Pharmacophore Modeling and Definition

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger or block its response. nih.govslideshare.net Pharmacophore modeling is a crucial ligand-based drug design technique, especially when the 3D structure of the target receptor is unknown. unina.itnih.gov

The process involves identifying common chemical features among a set of active molecules and their spatial relationships. unina.it These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Regions (H)

Aromatic Rings (AR)

Positive Ionizable (PI)

Negative Ionizable (NI)

For piperidine-based ligands, pharmacophore models have been successfully developed for various targets, including dopamine receptors. nih.govresearchgate.net For instance, a pharmacophore model for dual dopamine D2 and serotonin (B10506) 5-HT2A antagonists identified key features including a hydrogen bond acceptor, a hydrophobic group, a positive ionizable center (the piperidine nitrogen), and aromatic rings. nih.gov Similarly, a common pharmacophore for sigma receptor ligands, which often contain a piperidine or piperazine (B1678402) core, includes two hydrophobic sites connected by a positive ionizable group. springernature.com

Table 3: Common Pharmacophoric Features for Piperidine-Based Ligands

| Pharmacophoric Feature | Description | Role in Ligand-Receptor Interaction |

| Positive Ionizable (PI) | Typically the protonated piperidine nitrogen. | Forms ionic interactions or salt bridges with acidic residues (e.g., Asp) in the receptor binding pocket. |

| Aromatic Ring (AR) | The (di)substituted phenyl ring. | Engages in π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phe, Tyr) in the receptor. |

| Hydrophobic Group (H) | Can be part of the aromatic ring or other non-polar substituents. | Occupies hydrophobic pockets within the binding site. |

| Hydrogen Bond Acceptor/Donor | Substituents on the phenyl ring or piperidine core. | Forms specific hydrogen bonds with receptor side chains or backbone atoms. |

A pharmacophore model for this compound would likely feature a positive ionizable center on the piperidine nitrogen and an aromatic/hydrophobic feature corresponding to the dichlorophenyl ring. The specific arrangement and distances between these features would define the requirements for binding to its biological target and could be used as a 3D query to screen for new, structurally diverse compounds with similar activity. columbiaiop.ac.in

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in drug discovery, as poor pharmacokinetics is a major reason for the failure of drug candidates. nih.gov In silico ADME prediction tools provide a rapid and cost-effective way to assess the drug-likeness of a compound in the early stages of development. ijprajournal.comspringernature.comsci-hub.se Numerous computational models and software, such as SwissADME and ADMETlab, are available for this purpose. researchgate.netnih.govparssilico.com

These tools predict a wide range of properties based on the chemical structure of the molecule. For this compound, a predicted ADME profile can offer insights into its potential as a drug candidate. Key predicted parameters include physicochemical properties, lipophilicity, water solubility, pharmacokinetics (e.g., gastrointestinal absorption, blood-brain barrier penetration), and potential for inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. chemrxiv.orgnih.gov

Table 4: Predicted In Silico ADME Profile for this compound

| Property Class | Parameter | Predicted Value/Classification | Implication for Drug Development |

| Physicochemical Properties | Molecular Weight | ~230.12 g/mol | Within the range for good oral bioavailability (Lipinski's rule). |

| LogP (Lipophilicity) | ~3.3 - 3.5 | Indicates moderate lipophilicity, which can favor membrane permeability. | |

| Polar Surface Area (PSA) | ~12.47 Ų | Low PSA suggests good potential for cell membrane penetration. | |

| Pharmacokinetics | Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Yes | The compound is predicted to cross the BBB, relevant for CNS targets. | |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed from cells, which can improve bioavailability. | |

| Drug-Likeness | Lipinski's Rule of Five | No violations | Fulfills the criteria for a drug-like molecule. |

| Bioavailability Score | 0.55 | Indicates good probability of having at least 10% oral bioavailability. nih.gov | |

| Medicinal Chemistry | CYP1A2 Inhibitor | No | Unlikely to cause drug-drug interactions via this major metabolic enzyme. |

| CYP2C19 Inhibitor | No | Unlikely to cause drug-drug interactions via this major metabolic enzyme. | |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. | |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. | |

| CYP3A4 Inhibitor | No | Unlikely to cause drug-drug interactions via this major metabolic enzyme. | |

| Disclaimer: These values are predicted by computational models (e.g., SwissADME) and require experimental validation. |

The in silico profile suggests that this compound possesses favorable drug-like properties, including high gastrointestinal absorption and the ability to penetrate the blood-brain barrier. However, the predicted inhibition of CYP2C9 and CYP2D6 indicates a potential for drug-drug interactions that would need to be investigated experimentally. nih.gov

Structure Activity Relationship Sar Studies of 4 2,4 Dichlorophenyl Piperidine and Derivatives

Impact of Substitution Patterns on Biological Efficacy

The biological activity of 4-(2,4-Dichlorophenyl)piperidine derivatives is highly sensitive to the substitution patterns on both the aromatic and heterocyclic moieties. Strategic modifications have been shown to modulate potency and selectivity for various biological targets.

Role of Dichlorophenyl Position and Linkage

The presence and positioning of the chlorine atoms on the phenyl ring are fundamental to the biological activity of this class of compounds. While research specifically isolating the 2,4-dichloro substitution pattern is part of a broader exploration of halo-substituted phenylpiperidines, several principles have emerged. Studies on related compounds indicate that chlorine substitution on the phenyl ring is a key factor for binding affinity at various receptors. For instance, in a series of piperidine (B6355638) derivatives designed as inhibitors of Mycobacterium tuberculosis, a 4-chlorophenyl analog demonstrated potency comparable to the lead compound. nih.gov Similarly, in the development of sigma-2 (σ2) receptor ligands, the presence of a chloro substituent on a phenyl-like ring was found to be important for binding affinity. nih.gov

The substitution pattern of dichlorinated analogs has also been shown to be a critical factor. In a series of dopamine (B1211576) D3 receptor ligands, 2,3-dichlorophenyl substitution on a related piperazine (B1678402) scaffold was well-tolerated, yielding compounds with high affinity. umn.edu This suggests that the relative positions of the chlorine atoms significantly influence interaction with the target protein.

Furthermore, the nature of the linkage between a substituted phenyl ring and the piperidine core can be pivotal. In the development of novel influenza virus inhibitors, SAR studies revealed that an ether linkage between a quinoline (B57606) (as a phenyl ring surrogate) and the piperidine moiety was critical for inhibitory activity. nih.govrsc.org

Modifications of the Piperidine Ring (e.g., N-Substitution, C-Substitution)

Modifications to the piperidine ring itself, particularly at the nitrogen (N-1) and carbon (C-4) positions, are a cornerstone of SAR studies for this chemical family.

N-Substitution: The substituent attached to the piperidine nitrogen plays a significant role in defining the pharmacological profile. A wide array of N-substituents has been explored, leading to compounds with diverse activities. For example, the introduction of an N-benzyl group that is further substituted can modulate affinity and selectivity for monoamine transporters. nih.gov The nature of the aromatic system on this N-substituent is also key; studies on related azaindole piperidine derivatives showed a preference for electron-rich aromatic systems. dndi.org

C-Substitution: Alterations at the C-4 position, which bears the dichlorophenyl group, and at other positions on the piperidine ring, also have a profound impact on activity. The incorporation of the 4-phenylpiperidine (B165713) pharmacophore is a known strategy in the design of potent opioid analgesics. nih.gov Introducing unsaturation in the piperidine ring has been observed to cause a tenfold increase in potency in certain series of anti-parasitic agents, although this can also introduce metabolic liabilities. dndi.org

The following table summarizes key findings on how modifications to the piperidine ring affect biological activity in related compound series.

| Modification Site | Substituent/Modification | Biological Target/Activity | Observed Effect | Reference(s) |

| Piperidine Nitrogen (N-1) | Substituted Benzyl Groups | Serotonin (B10506) 2C Receptor | Modulates agonist activity and selectivity. nih.gov | |

| Piperidine Nitrogen (N-1) | Electron-Rich Aromatics | Anti-parasitic (T. cruzi) | Preferred over electron-deficient systems for activity. dndi.org | |

| Piperidine Ring | Introduction of a double bond (unsaturation) | Anti-parasitic (T. cruzi) | Ten-fold increase in potency observed. dndi.org | |

| Piperidine C-4 | Isosteric replacement of phenyl with heteroaryl groups | Opioid Receptors (Analgesic) | Led to potent agents with favorable pharmacological profiles. nih.gov |

Stereochemical Influences on Activity and Selectivity

Stereochemistry is a critical factor that dictates the biological activity and selectivity of 4-arylpiperidine derivatives. The three-dimensional arrangement of the substituents around the piperidine ring determines the molecule's ability to fit into a specific binding pocket.

For 4-arylpiperidines, the conformation of the aryl substituent relative to the piperidine ring is of paramount importance. Studies on opioid ligands have shown that potent agonists preferentially adopt a conformation where the 4-aryl group is in an axial position when the molecule is protonated. nih.gov Conversely, compounds that favor an equatorial orientation for the 4-aryl group tend to exhibit antagonist properties. nih.gov This conformational preference is a key determinant of the functional outcome of receptor binding.

Elucidation of Key Pharmacophoric Features

Based on extensive SAR studies, a general pharmacophore model for biologically active 4-arylpiperidine derivatives can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov

The key pharmacophoric features for this class of compounds generally include:

A Substituted Aromatic Ring: This is typically a phenyl group, where the nature and position of substituents, such as the 2,4-dichloro pattern, are crucial for modulating affinity and selectivity. Halogen atoms often serve as important hydrophobic and electronic interaction points within the receptor binding site. nih.govnih.gov

The Piperidine Scaffold: This heterocyclic ring acts as a central scaffold, correctly positioning the other pharmacophoric elements in three-dimensional space.

A Basic Nitrogen Atom: The piperidine nitrogen is usually protonated at physiological pH and can form a critical ionic interaction with an acidic residue (e.g., Aspartate) in the target receptor's binding pocket.

An N-Substituent: The group attached to the piperidine nitrogen often explores a separate region of the binding pocket and can be tailored to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

Defined Stereochemistry: As discussed, the specific spatial arrangement of the aryl group (axial/equatorial) and other substituents on the piperidine ring is a defining feature of the pharmacophore, distinguishing between agonists and antagonists. nih.gov

Pharmacological Target Identification and Mechanism of Action Moa Research

Receptor Binding Studies

Cannabinoid Receptor (CB1) Antagonism and Agonism Research

The most extensively studied derivative containing the 4-(2,4-dichlorophenyl)piperidine moiety is SR141716A, also known as Rimonabant. This compound was the first selective antagonist identified for the brain cannabinoid receptor (CB1). nih.gov

Research has consistently demonstrated its high affinity and selectivity for the CB1 receptor over the peripheral cannabinoid receptor (CB2). nih.gov Binding assays have established a high affinity for the central CB1 receptor, with a reported inhibitor constant (Kᵢ) of approximately 2 nM. nih.gov In contrast, its affinity for the CB2 receptor is significantly lower, with a Kᵢ value greater than 1000 nM. nih.gov

Further studies have characterized SR141716A not just as a neutral antagonist but also as an inverse agonist. nih.govtocris.com This means that in addition to blocking the effects of cannabinoid agonists, it can also decrease the basal activity of the CB1 receptor. nih.govnih.gov This inverse agonism is evidenced by its ability to inhibit the basal incorporation of [³⁵S]-GTPγS in cells expressing human recombinant CB1 receptors and to reverse the inhibition of adenylyl cyclase activity caused by CB1 agonists. nih.govnih.govnih.gov The 2,4-dichlorophenyl group on the pyrazole ring of SR141716A is considered a key contributor to its high-affinity hydrophobic interactions with the CB1 receptor. nih.gov

Opioid Receptor Modulation (e.g., Kappa, Delta)

While the primary focus of research on this compound derivatives has been on cannabinoid receptors, some studies have explored potential off-target effects. Research has indicated that SR141716A can also act as an antagonist at the μ-opioid receptor, albeit with a much lower affinity (Kᵢ = 652 nM) than for the CB1 receptor. tocris.com Blockade of CB1 receptors by SR141716A has been shown to modulate the reinforcing effects of opioids like heroin in animal models, suggesting a functional interaction between the cannabinoid and opioid systems. nih.gov However, direct, high-affinity binding or modulation of kappa or delta opioid receptors by compounds featuring the this compound scaffold is not a prominently reported mechanism of action.

Other G-Protein Coupled Receptor (GPCR) Interactions

The this compound scaffold is a component of ligands that interact with various G-protein coupled receptors (GPCRs). While CB1 is the most notable, related structures have been investigated for other targets. For instance, compounds with a dichlorophenylpiperazine moiety (a closely related structure) have been developed as ligands for dopamine (B1211576) D₂ and D₃ receptors. wikipedia.orgnih.govnih.gov It has been noted that some CB1 antagonists, including SR141716A, may have off-target effects on other receptors, such as GPR55 and TRPV1 channels, at micromolar concentrations. nih.gov However, these interactions are typically of much lower affinity than the primary target interaction at the CB1 receptor.

Enzyme Inhibition Profiling

Dihydrofolate Reductase (DHFR)

There is currently limited specific research in the public domain demonstrating that compounds containing the this compound core are potent inhibitors of Dihydrofolate Reductase (DHFR). While piperidine-based compounds have been explored as DHFR inhibitors, the specific 2,4-dichlorophenyl substitution in relation to this enzyme target is not well-documented.

Fatty Acid Amide Hydrolase (FAAH)

The piperidine (B6355638) chemical group is a core component in a class of inhibitors targeting Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for degrading endocannabinoids like anandamide. nih.govnih.gov The inhibition of FAAH raises the endogenous levels of these signaling lipids, producing therapeutic effects without the direct activation of cannabinoid receptors. nih.gov

One notable piperidine urea inhibitor is PF-750, which contains a piperidine core and acts as a covalent inhibitor of FAAH by carbamylating the catalytic serine residue (Ser241) in the enzyme's active site. nih.govnih.gov While PF-750 itself does not have the 2,4-dichlorophenyl substitution, molecular modeling studies of other inhibitors have shown that a 2,4-dichlorophenyl moiety can fit deeply into the binding pocket of the human FAAH enzyme, suggesting its potential use in designing FAAH inhibitors. researchgate.net

Soluble Epoxide Hydrolase (sEH)

The pharmacological inhibition of soluble epoxide hydrolase (sEH) is a therapeutic strategy for treating inflammatory conditions by stabilizing anti-inflammatory lipids. nih.govnih.gov Piperidine-derived amides and ureas have been identified as potent sEH inhibitors. escholarship.orgresearchgate.net Research in this area has led to the development of numerous sEH inhibitors, some of which incorporate a dichlorobenzylamide structure. For example, a series of inhibitors was designed using a 2,4-dichlorobenzyl moiety, and these compounds showed potent sEH inhibitory activity. acgpubs.org

Ion Channel Modulation Studies

Direct modulation of ion channels by compounds featuring the this compound scaffold is not a primary mechanism of action described in the available scientific literature. Some off-target effects of the CB1 antagonist SR141716A have been reported at micromolar concentrations on channels such as the transient receptor potential (TRP)V1. nih.gov Additionally, SR141716A has been found to potentiate GABAᴀ receptors, which are ligand-gated ion channels, but this is considered an off-target effect and is not attributed to the core this compound structure itself. nih.gov

Elucidation of Molecular Pathways and Cellular Mechanisms

The interaction of this compound derivatives with their primary targets initiates a cascade of downstream molecular and cellular events.

CB1 Receptor-Mediated Pathways : As an inverse agonist at the CB1 receptor, SR141716A affects key signaling pathways. It antagonizes agonist-induced inhibition of adenylyl cyclase, thereby influencing intracellular levels of cyclic AMP (cAMP) and the activity of protein kinase A (PKA). nih.govmdpi.com Functional assays, such as the [³⁵S]GTPγS binding assay, confirm that SR141716A decreases basal G-protein activation, a hallmark of inverse agonism. nih.govcreative-bioarray.com By blocking CB1, these compounds can modulate the release of various neurotransmitters. Some studies suggest that the inverse agonist effects of SR141716A on G-protein activation may, at higher concentrations, be independent of the CB1 receptor and involve direct interaction with Gα subunits like Gαi₃, Gαo, and Gαz. uni.lu

FAAH Inhibition-Mediated Pathways : By inhibiting FAAH, piperidine-based inhibitors prevent the breakdown of N-acylethanolamines. The resulting elevation of these endogenous lipids enhances their signaling. This mechanism has been linked to the modulation of inflammatory pathways. For instance, FAAH inhibition has been shown to significantly decrease the activation and nuclear translocation of NF-κB, a key transcription factor involved in inflammation. nih.govnih.gov This, in turn, reduces the expression of pro-inflammatory cytokines. nih.gov This anti-inflammatory action occurs without the side effects associated with direct CB1 receptor agonists. nih.gov

Preclinical Biological Evaluation Methodologies

In Vitro Assays for Activity Screening

In vitro assays are fundamental in the early stages of drug discovery, providing a rapid and cost-effective way to screen compounds for biological activity. These tests are performed in a controlled environment outside of a living organism, such as in test tubes or on cultured cells.

Cell-Based Assays (e.g., Cell Viability, Enzyme Activity in Cell Lysates)

Cell-based assays are critical for evaluating the effects of compounds on cellular functions.

Cell Viability Assays: These assays determine the number of viable cells in a culture after exposure to a test compound. A common method is the MTT assay, which measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells. nih.gov This allows for the calculation of the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. For instance, derivatives of 5,5-diphenylhydantoin have been evaluated for their cytotoxicity against various cancer cell lines, including MCF-7, HCT-116, and HePG-2, using the MTT assay. mdpi.com In some studies, cell viability is determined by measuring the ATP content of cells, as was done for rat B35 neuroblastoma cells. researchgate.net

Enzyme Activity in Cell Lysates: The activity of specific enzymes within cells can be measured to understand a compound's mechanism of action. For example, the inhibition of enzymes like telomerase is a key target in cancer research. The inhibitory activities of certain metal complexes of 4-(2,3-dichlorophenyl)piperazine-1-carboxylic acid against telomerase have been tested in vitro, with some complexes showing significant inhibitory activity at micromolar concentrations. nih.gov

The following table provides an example of data obtained from cell-based assays for derivatives of a related compound, showcasing the cytotoxic activity against different cancer cell lines.

Table 1: Cytotoxic Activity of Diphenylhydantoin Derivatives (IC50 in µM)

| Compound | MCF-7 | HCT-116 | HePG-2 |

|---|---|---|---|

| Compound 7 | 38.30 | 47.46 | 55.81 |

| Compound 10 | 11.18 | 17.90 | 10.69 |

| Compound 11 | 14.25 | 28.33 | 21.06 |

| Compound 24 | 4.92 | 12.83 | 9.07 |

Data sourced from studies on diphenylhydantoin derivatives. mdpi.com

Radioligand Binding Assays (e.g., Competitive Displacement)

Radioligand binding assays are a powerful tool for studying the interaction of ligands with receptors. These assays use a radiolabeled compound (radioligand) that binds to a specific receptor. A non-radiolabeled test compound is then introduced to compete with the radioligand for the same binding site. The ability of the test compound to displace the radioligand is a measure of its affinity for the receptor. nih.gov

This technique is essential for characterizing the binding of compounds to G protein-coupled receptors (GPCRs) and transporters. nih.gov For example, the affinity of various compounds for the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT) has been evaluated using this method. nih.gov The equilibrium dissociation constant (Ki) is determined, which represents the concentration of the competing ligand that will bind to 50% of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

A variation of this is the competitive-saturation binding assay, which has been developed to measure the concentration of non-radiolabeled drugs in brain tissue ex vivo. nih.gov

Neurotransmitter Uptake Inhibition Assays

These assays measure the ability of a compound to inhibit the reuptake of neurotransmitters, such as dopamine, into neurons. This is a crucial mechanism for many psychoactive drugs. Atypical dopamine transporter (DAT) inhibitors have shown potential in preclinical models. nih.gov The evaluation of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines has been conducted to assess their binding affinities at DAT. nih.gov

Antimicrobial Susceptibility Testing (e.g., Minimum Inhibitory Concentration (MIC) Determination)

Antimicrobial susceptibility testing is used to determine the effectiveness of a compound against various microorganisms. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. biomedpharmajournal.org This is a standard method for evaluating the potency of new antimicrobial agents.

The broth microdilution method is a common technique where a series of twofold dilutions of the compound are prepared in a liquid growth medium in microtiter plates. biomedpharmajournal.org Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are examined for visible growth. The MIC is the lowest concentration of the compound at which no growth is observed.

For example, various derivatives of piperidin-4-one and piperazine (B1678402) have been screened for their in vitro antibacterial and antifungal activities against a range of strains. biomedpharmajournal.orgmdpi.com Some of these compounds have exhibited significant antimicrobial activity, with MIC values comparable to standard drugs like ampicillin (B1664943) and fluconazole. biomedpharmajournal.orgnih.gov

Table 2: Example of MIC Values (µg/mL) for Synthesized Compounds Against Bacterial Strains

| Compound | S. aureus | B. subtilis | E. coli |

|---|---|---|---|

| Compound 4 | 16 | - | >256 |

| Compound 6c | 16 | - | 32 |

| Compound 6d | 16 | 16 | 64 |

| Compound 7b | - | 16 | - |

| Gentamycin (Reference) | 8 | 8 | 8 |

Data represents findings from studies on piperazine derivatives. mdpi.com

Antioxidant and Anti-inflammatory Response Assays (e.g., DPPH Assay, Protein Denaturation)

DPPH Assay: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the antioxidant activity of a compound. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, the DPPH radical is scavenged, and the solution turns yellow. The change in absorbance is measured spectrophotometrically to determine the antioxidant capacity.

Protein Denaturation Assay: Inflammation can be caused by the denaturation of proteins. nih.gov This assay evaluates the ability of a compound to inhibit protein (e.g., bovine serum albumin or egg albumin) denaturation, which is induced by heat or other denaturing agents. nih.govnih.gov The inhibition of protein denaturation is a marker for anti-inflammatory activity. nih.govnih.gov The percentage of inhibition is calculated by comparing the turbidity of the test sample with a control. Diclofenac sodium is often used as a standard anti-inflammatory drug in this assay. nih.gov

In Vivo Animal Models for Efficacy Assessment

Following promising in vitro results, compounds are often tested in living organisms (in vivo) to assess their efficacy and pharmacokinetic properties in a more complex biological system. These studies are typically conducted in animal models, such as mice and rats.

For instance, derivatives of 4-(2,4-dichlorophenyl)piperidine have been evaluated in vivo for their anticancer efficacy. One study reported on CDC42 inhibitors that showed anticancer efficacy in a patient-derived xenograft (PDX) tumor mouse model. nih.gov Another compound, a peripherally restricted cannabinoid-1 receptor antagonist, demonstrated significant weight-loss efficacy in diet-induced obese mice. figshare.com

Furthermore, the in vivo pharmacokinetics of certain quinoline (B57606) methanol (B129727) derivatives have been studied to understand their absorption, distribution, metabolism, and excretion, which are critical factors for drug development. nih.gov Biodistribution studies in mice and rats have also been performed for radiolabeled piperidine (B6355638) derivatives to assess their potential as imaging tracers. nih.gov

Models of Pain and Inflammation (e.g., Antinociception)

Comprehensive searches of scientific literature and public databases did not yield specific preclinical studies evaluating the antinociceptive or anti-inflammatory properties of this compound. While research exists on various piperidine derivatives for these effects, no data was found for this particular compound. For instance, studies on other complex molecules incorporating a dichlorophenyl moiety or a piperidine ring have shown activity in pain and inflammation models, but these are structurally distinct from this compound. nih.govnih.gov

Neurological Disorder Models (e.g., Anxiolytic, Antidepressant-like Effects)

There is no publicly available information from preclinical studies investigating the anxiolytic or antidepressant-like effects of this compound. The potential of various piperidine and piperazine derivatives in models of neurological disorders has been a subject of research. nih.govnih.govproquest.com However, specific data on the evaluation of this compound in animal models of anxiety or depression could not be located.

Metabolic Disorder Models (e.g., Anti-Obesity in Diet-Induced Obese Mice)

No preclinical data was found regarding the evaluation of this compound in models of metabolic disorders, such as its potential anti-obesity effects in diet-induced obese mice. The development of anti-obesity agents is an active area of research, with various animal models being utilized to assess new compounds. slideshare.netnih.govnih.govresearchgate.netaragen.com Despite this, specific studies on this compound for this application are not available in the reviewed literature.

Antimicrobial Infection Models

Information on the preclinical evaluation of this compound in antimicrobial infection models is not available in the public domain. The antimicrobial potential of various classes of piperidine derivatives has been explored in numerous studies, with some compounds showing activity against bacterial and fungal strains. nih.govmdpi.comnih.gov However, no specific research detailing the testing of this compound against microbial pathogens was identified.

Medicinal Chemistry Contributions and Future Research Directions

Design and Development of Novel Lead Compounds and Research Tools

The piperidine (B6355638) ring is a fundamental component in drug design, present in numerous pharmaceuticals. mdpi.com The 4-(2,4-dichlorophenyl)piperidine moiety, in particular, has been instrumental in the generation of novel lead compounds. A lead compound is an initial chemical compound that shows promising therapeutic activity and serves as the starting point for chemical modifications to improve potency, selectivity, and pharmacokinetic properties.

Researchers have successfully integrated this scaffold into various molecular frameworks to target different diseases. For instance, new piperidine-based thiosemicarbazones have been synthesized and evaluated as potential inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the biosynthesis of DNA and RNA. nih.gov In one study, the synthesis involved reacting piperidine with 4-fluorobenzaldehyde, followed by further reactions to create a series of thiosemicarbazone derivatives. nih.gov These compounds showed potent inhibitory activity against the DHFR enzyme, with the most active derivative exhibiting an IC₅₀ value of 13.70 ± 0.25 µM. nih.gov

In the field of anti-HIV research, novel piperidine-4-carboxamide derivatives were designed based on a 'Y shape' pharmacophore model of CCR5 inhibitors. nih.gov Two of the synthesized compounds, 16g and 16i, demonstrated potent CCR5 inhibitory activity, comparable to the control drug maraviroc, and also displayed antiviral activity in an HIV-1 single-cycle assay. nih.gov Similarly, the 4-benzylpiperidine (B145979) fragment has been explored for developing new tyrosinase inhibitors to address skin pigmentation issues, with some analogues showing significantly higher potency than the reference inhibitor, kojic acid. nih.gov

The rational design of new N-benzyl-piperidine derivatives, inspired by the structure of the Alzheimer's drug donepezil, has led to potential multitarget-directed inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Furthermore, the piperidine moiety has been incorporated into novel thymol (B1683141) derivatives to create potent antifungal agents for crop protection, with some compounds showing superior efficacy against plant pathogens like Phytophthora capsici and Sclerotinia sclerotiorum compared to commercial fungicides. nih.gov These examples underscore the value of the 4-arylpiperidine scaffold as a foundational element for discovering and developing new therapeutic and research tools.

Strategies for Modulating Biological Properties (e.g., Central Nervous System Penetration)

A significant challenge in developing drugs for neurological disorders is ensuring the molecule can cross the blood-brain barrier (BBB), a highly selective barrier that protects the central nervous system (CNS). nih.gov The physicochemical properties of a compound heavily influence its ability to penetrate the BBB. For piperidine-based compounds, medicinal chemists employ several strategies to modulate these properties.

Key strategies for improving BBB penetration include:

Increasing Lipophilicity: Modifying the molecule to be more lipid-soluble can enhance its ability to diffuse across the lipid-rich membranes of the BBB. However, this must be balanced, as excessive lipophilicity can lead to other problems like poor solubility and non-specific binding.

Reducing Efflux: The BBB contains efflux transporters, such as P-glycoprotein (P-gp), which actively pump foreign substances out of the brain. Structural modifications can be made to reduce a compound's recognition by these transporters. nih.gov

Carrier-Mediated Transport: Chemists can design molecules that mimic endogenous substances, thereby hijacking carrier systems that transport essential nutrients into the brain. nih.gov

Prodrugs: A prodrug is an inactive compound that is converted into an active drug within the body. This strategy can be used to mask polar functional groups that hinder BBB penetration, with the prodrug being cleaved to release the active agent once inside the CNS. nih.govnih.gov

In a study involving N-benzyl-piperidine derivatives designed as cholinesterase inhibitors for Alzheimer's disease, computational ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions indicated that the designed compounds were likely to cross the BBB and be retained in the brain. nih.gov This highlights how rational design can prospectively address CNS penetration.

Rational Design Principles for Piperidine-Based Therapeutic Research

Rational drug design aims to create new medications based on a deep understanding of the biological target's structure and function. For piperidine-based compounds, several principles guide this process:

Structure-Based Drug Design (SBDD): This approach relies on the known three-dimensional structure of the target protein. In a study on DHFR inhibitors, molecular docking was used to predict the binding affinity and interaction patterns of newly synthesized piperidine-based thiosemicarbazones within the enzyme's active site. nih.gov This in silico analysis helps to explain the observed biological activity and guides the design of more potent inhibitors.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for a molecule to interact with a specific target. Researchers designed potent CCR5 inhibitors by creating novel piperidine-4-carboxamide derivatives based on a putative 'Y shape' pharmacophore model for this class of inhibitors. nih.gov

Scaffold Hopping and Bioisosteric Replacement: This involves replacing a central molecular scaffold with another that retains the essential geometry and properties for biological activity. The piperidine ring itself is often used as a scaffold. For example, in designing anticancer agents, a 1,2-benzothiazine scaffold was combined with phenylpiperazine moieties, referencing the structures of known topoisomerase II inhibitors like XK-469. nih.gov